molecular formula C20H23NO3 B2724899 3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one CAS No. 339017-33-3

3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one

Cat. No. B2724899
CAS RN: 339017-33-3
M. Wt: 325.408
InChI Key: DCQLGJARRHVZIE-PDGQHHTCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the ether groups could potentially be cleaved under acidic conditions .

Scientific Research Applications

Chemical Structure and Reactivity

The study of lignin model compounds, including those related to 3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one, has revealed significant insights into the mechanism of β-O-4 bond cleavage during acidolysis, suggesting implications for lignin depolymerization strategies and understanding of lignin structure (T. Yokoyama, 2015).

Environmental Impact and Toxicology

Research into the environmental impact and toxicology of related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), provides a foundation for understanding the ecological consequences and potential risks associated with the use of phenolic compounds. These insights are crucial for the development of safer chemical practices and environmental protection measures (Natana Raquel Zuanazzi et al., 2020).

Biological Production and Recovery

The exploration of biologically produced diols, including studies on downstream processing, highlights the importance of efficient recovery and purification techniques. This research contributes to the broader field of bio-based chemical production, offering sustainable alternatives to traditional chemical synthesis methods (Zhi-Long Xiu & A. Zeng, 2008).

Bioactivities of Phenolic Compounds

Investigations into the bioactivities of phenolic compounds, including analogs of the compound , reveal their potential as sources of natural antioxidants, with implications for food preservation, pharmaceuticals, and cosmetic applications. Understanding these bioactivities can guide the development of natural antioxidant agents with health-promoting properties (Fuqiang Zhao et al., 2020).

Analytical and Detection Techniques

Advancements in analytical techniques for detecting amino acids and related compounds underscore the importance of accurate measurement and characterization in research and industry. These methods facilitate the study of compound interactions, bioavailability, and metabolic pathways, essential for the development of nutritional supplements and therapeutic agents (A. Dinu & C. Apetrei, 2022).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-4-(3,4-dimethylanilino)but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-6-8-17(10-14(13)2)21-12-18(15(3)22)16-7-9-19(23-4)20(11-16)24-5/h6-12,21H,1-5H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCQLGJARRHVZIE-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC=C(C2=CC(=C(C=C2)OC)OC)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)N/C=C(\C2=CC(=C(C=C2)OC)OC)/C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dimethoxyphenyl)-4-(3,4-dimethylanilino)-3-buten-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.